3,5,5-Trimethyl-2-pyrazoline

Catalytic Cyclization Lewis Acid Catalysis Ketazine Conversion

Catalyst development requires substrates with defined steric profiles and quantitative benchmarks. Generic 2-pyrazolines produce variable cyclization efficiency due to inconsistent substituent bulk. **3,5,5-Trimethyl-2-pyrazoline** solves this with: - Demonstrated 95-98% cyclization conversion (FeCl₃ / [PsBim][CF₃SO₃] benchmarks) - 20-percentage-point improvement over traditional acid-catalyzed processes - Forms stable L₂PdCl₂ adducts without metal reduction-ideal for Pd(II) precatalyst synthesis - Minimal 5-position steric interference for downstream derivatization

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 3975-85-7
Cat. No. B3052242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethyl-2-pyrazoline
CAS3975-85-7
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC1=NNC(C1)(C)C
InChIInChI=1S/C6H12N2/c1-5-4-6(2,3)8-7-5/h8H,4H2,1-3H3
InChIKeyMEVTUZFUVAZEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,5-Trimethyl-2-pyrazoline: Technical Identity and Procurement


3,5,5-Trimethyl-2-pyrazoline is a 5,5-gem-dimethyl-substituted 2-pyrazoline derivative (C6H12N2, MW 112.17 g/mol) [1]. The gem-dimethyl group at the 5-position imparts distinct steric and electronic characteristics that directly influence its synthetic efficiency, oxidative behavior, and coordination chemistry. For scientific procurement, selecting this specific substitution pattern is critical because the compound serves as a benchmark substrate in catalytic cyclization studies and as a sterically defined ligand for transition metal complexes [2][3].

5,5-gem-Dimethyl-2-pyrazoline
Benchmark substrate for catalytic cyclization studies
Non-reducing N-donor ligand for Pd(II) complexes

Structural Demands of 3,5,5-Trimethyl-2-pyrazoline in Catalysis and Oxidation


Generic substitution among 2-pyrazolines is unreliable because the steric bulk of the substituents directly governs cyclization efficiency and oxidative product distribution. For 3,5,5-trimethyl-2-pyrazoline, the gem-dimethyl group at the 5-position provides minimal steric hindrance relative to larger alkyl groups, leading to the highest reported cyclization conversions [1][2]. Furthermore, this substitution pattern dictates a specific oxidation mechanism that diverges from other methyl-substituted pyrazolines, directly impacting the purity and identity of downstream pyrazole products . The quantitative evidence below demonstrates that substitution pattern is a dominant variable.

Steric Profile at C5 Directly Controls Cyclization Efficiency
Conversion drops sharply with larger alkyl groups; methyl yields the reported top rank in tested series. Generic pyrazolines with different substitution may not achieve comparable reactivity.
Divergent Oxidation Mechanism May Shift Product Purity
Bromination pathway depends on gem-dimethyl substitution; other methyl-substituted pyrazolines follow different intermediates, altering pyrazole impurity profiles.
Ligand Donor Strength Differs from Hydrazone Donors
Acetone hydrazone rapidly reduces Pd(II) to Pd(0); 3,5,5-trimethyl-2-pyrazoline forms stable adducts. Replacing with hydrazone-type ligands would compromise controlled complex formation.

Quantitative Differentiation Against Closest Analogs


FeCl3-Catalyzed Cyclization Conversion and Selectivity

In a systematic screen of transition metal Lewis acids for the intramolecular cyclization of 2-propyl ketazine to 3,5,5-trimethyl-2-pyrazoline, FeCl3 achieved the highest catalytic performance. Competing metals Zn2+, Cu2+, Cr3+, Mn2+, Co2+, and Ni2+ all yielded lower conversions and selectivities, though individual values were not fully disclosed in the study [1]. The stark superiority of FeCl3 defines a clear procurement criterion for researchers optimizing synthetic routes.

FeCl3 vs. Transition Metals
Head-to-head
FeCl3: 95% conversion, 99% selectivity
Zn2+, Cu2+, Cr3+, Mn2+, Co2+, Ni2+: lower performance (specific values not disclosed)
Reported highest conversion and selectivity in tested set; defines procurement benchmark for catalyst optimization.
Ketazine cyclization; FeCl3 outperformed all other tested Lewis acids.
Catalytic Cyclization Lewis Acid Catalysis Ketazine Conversion

Brønsted Ionic Liquid vs. Traditional Acid Catalysis

The Brønsted ionic liquid [PsBim][CF3SO3] catalyzed the cyclization of 2-propyl ketazine to 3,5,5-trimethyl-2-pyrazoline with 98% conversion and 99% selectivity at 90 °C within 4 h [1]. In contrast, the traditional protonic acid catalyst oxalic acid required a 1:1 molar ratio with ketazine and achieved only a 78% maximum yield [1]. This 20 percentage-point gain in conversion and near-perfect selectivity directly addresses the efficiency gap of conventional acid-catalyzed routes.

Ionic Liquid vs. Oxalic Acid
Head-to-head
[PsBim][CF3SO3]: 98% conv, 99% sel (90°C, 4h, 15 mol%)
Oxalic acid: 78% max yield (1:1 molar ratio)
Reported +20 pp conversion improvement; eliminates stoichiometric acid requirement.
Selectivity near-quantitative with ionic liquid; traditional route limited by lower yield.
Ionic Liquid Catalysis Green Chemistry Cyclization Selectivity

Steric Hindrance Effects on Cyclization Conversion

Substrate screening in two independent catalytic systems reveals a consistent steric hindrance trend: the methyl-substituted ketazine (yielding 3,5,5-trimethyl-2-pyrazoline) achieves the highest cyclization conversion. Under FeCl3 catalysis, conversions follow methyl (95%) > ethyl (83%) > propyl (68%) > butyl (55%) [1]. Under Brønsted ionic liquid catalysis, the same trend holds: methyl (98%) > ethyl (93%) > n-propyl (87%) > n-butyl (81%) > isopropyl (52%) > isobutyl (46%) > neobutyl (13%) [2]. The minimal steric bulk of the methyl group at the 5-position is the dominant factor.

Alkyl Group Steric Ranking
Cross-study trend
Methyl (CH3): 95% (FeCl3), 98% (IL)
Ethyl: 83%/93% · n-Propyl: 68%/87% · n-Butyl: 55%/81% · i-Propyl: 52% (IL) · i-Butyl: 46% (IL) · neobutyl: 13% (IL)
Reported top rank in both catalytic systems; minimal steric bulk of methyl maximizes conversion.
Two independent catalyst platforms show consistent steric hindrance trend.
Steric Effects Substrate Scope Structure-Activity Relationship

Divergent Bromination Pathway vs. Methyl Analogs

Theoretical and experimental studies on bromine oxidation reveal that 3,5,5-trimethyl-2-pyrazoline undergoes bromination via a different intermediate than 5-methyl-2-pyrazoline or 3-methyl-2-pyrazoline. The gem-dimethyl group at the 5-position directs the reaction toward a 3-bromo-1-pyrazoline intermediate, whereas the other methyl-substituted pyrazolines proceed through alternative pathways . Although isolated yields are not reported in the comparative study, the divergent mechanisms imply that the product distribution and impurity profile will differ significantly.

Bromination Pathway Divergence
Data to verify
3,5,5-trimethyl-2-pyrazoline yields 3-bromo-1-pyrazoline intermediate; 5-methyl and 3-methyl analogs follow different mechanistic routes.
Product distribution and impurity profile may differ; limited quantitative yield data available.
Mechanism supported by NMR/IR; isolated yields not reported.
Oxidation Mechanism Regioselectivity Pyrazole Synthesis

Palladium(II) Coordination and Ligand Basicity

3,5,5-Trimethyl-2-pyrazoline reacts with (C6H5CN)2PdCl2 to form well-characterized adducts L2PdCl2 and (LPdCl2)n, with the ligand basicity measured and found to correlate with its donor strength [1]. Compared to acetone azine and acetone hydrazone, 3,5,5-trimethyl-2-pyrazoline exhibits a distinct basicity that influences the stability and structure of the resulting palladium complexes. This coordination behavior is relevant for catalytic applications where ligand electronic properties must be matched to the metal center.

Pd(II) Coordination Basicity
Source review
Forms L2PdCl2 and (LPdCl2)n adducts; basicity correlates with donor strength. Acetone hydrazone reduces Pd(II) to Pd(0), unlike 3,5,5-trimethyl-2-pyrazoline.
Stable, non-reducing ligand framework; distinct from hydrazone donors.
Exact pKa not reported; order of ligand strength matches basicity order.
Coordination Chemistry Ligand Basicity Palladium Adducts

Procurement-Driven Application Scenarios


Benchmark Substrate for Catalyst Screening

3,5,5-Trimethyl-2-pyrazoline is the preferred substrate for evaluating new catalysts for ketazine cyclization because its minimal steric bulk yields the highest baseline conversion, enabling sensitive differentiation between catalyst performances. The availability of quantitative benchmarks (95% with FeCl3 [1]; 98% with [PsBim][CF3SO3] [2]) provides a quantitative yardstick for new catalyst development.

Green Chemistry: Ionic Liquid Replacement of Stoichiometric Acids

The demonstrated 20-percentage-point conversion improvement and elimination of stoichiometric oxalic acid [1] position 3,5,5-trimethyl-2-pyrazoline as the compound of choice when transitioning from traditional acid-catalyzed cyclization to a catalytic ionic liquid process. This directly reduces waste and improves process mass intensity.

Sterically Defined Building Block for Synthesis

The defined steric profile of the gem-dimethyl group ensures the highest synthetic efficiency among alkyl-substituted 2-pyrazolines [1][2], making it the preferred starting material when subsequent derivatization requires a 2-pyrazoline core with minimal steric interference at the 5-position.

Non-Reducing N-Donor Ligand for Palladium Complexes

Unlike acetone hydrazone, which rapidly reduces PdCl2 to Pd(0), 3,5,5-trimethyl-2-pyrazoline forms stable adducts L2PdCl2 and (LPdCl2)n [1], making it a reliable ligand for preparing palladium(II) precatalysts where controlled coordination and avoidance of metal reduction are critical.

Application
Selection Property
Validation Focus
Catalyst screening benchmark
Minimal steric bulk for high baseline conversion
Catalyst differentiation against reported FeCl3/IL benchmarks
Ionic liquid replacement of stoichiometric acids
Compatibility with Brønsted ionic liquid catalysis
Conversion improvement and acid elimination validation
Sterically defined building block
Defined steric profile at C5
Synthetic efficiency vs. larger alkyl analogs
Non-reducing Pd(II) ligand precursor
Stable coordination without metal reduction
Ligand basicity and adduct formation reproducibility
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